4-Bromo-3,5-dimethylfuran-2-carboxylic acid
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Overview
Description
4-Bromo-3,5-dimethylfuran-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and features a bromine atom and two methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylfuran-2-carboxylic acid typically involves the bromination of 3,5-dimethylfuran-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation Reactions: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.
Reduction Reactions: Products include 3,5-dimethylfuran-2-methanol and other reduced derivatives.
Scientific Research Applications
4-Bromo-3,5-dimethylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylfuran-2-carboxylic acid and its derivatives depends on the specific application and target. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through different pathways. For example, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylfuran-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,5-dimethylfuran-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethylfuran-3-carboxylic acid:
Uniqueness
4-Bromo-3,5-dimethylfuran-2-carboxylic acid is unique due to the presence of both bromine and methyl groups on the furan ring, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-3,5-dimethylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDOWUTKXPBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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